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N-(Cyclohexylthio)phthalimide

Cat. No.: B105297
CAS No.: 17796-82-6
M. Wt: 261.34 g/mol
InChI Key: UEZWYKZHXASYJN-UHFFFAOYSA-N
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Description

Historical Trajectories and Evolution of Research on N-(Cyclohexylthio)phthalimide

The journey of this compound (CTP) is intrinsically linked to the advancements in rubber technology that followed the revolutionary discovery of vulcanization by Charles Goodyear in 1839. researchgate.net The subsequent need to control this chemical process led to the development of various vulcanization accelerators. In the 1930s, the benzothiazole (B30560) sulfenamide (B3320178) class of accelerators was introduced, which are chemical precursors to CTP's function. kglmeridian.com

The specific development of CTP as a prevulcanization inhibitor (PVI), a substance that delays the onset of vulcanization, was a significant milestone. It was first reported as a highly effective retarder by Coran and Kerwood. kglmeridian.com This discovery addressed a critical industrial problem known as "scorching," or premature vulcanization, which can occur during the mixing and processing of rubber compounds. welltchemicals.comvagmichemicals.com

Research has since focused on optimizing the synthesis of CTP. Early methods included electrolytic synthesis from phthalimide (B116566) and dicyclohexyldisulphide. google.com Other routes that have been explored involve the reaction of N-chlorophthalimide with dicyclohexyldisulphide or cyclohexyl mercaptan. google.comsemanticscholar.org A common industrial manufacturing process involves reacting cyclohexylsulfenyl chloride with phthalimide in the presence of a base. nih.govgoogle.com Over the years, research has been dedicated to refining these processes to improve yield, purity, and industrial-scale feasibility, including investigating different solvents and reaction conditions. google.comgoogle.com

Interdisciplinary Relevance in Materials Science and Organic Chemistry Research

The primary academic and industrial relevance of this compound lies in materials science , specifically within the polymer and rubber industries. nih.govwikipedia.org It is widely used as a prevulcanization inhibitor for both natural and synthetic rubbers. vagmichemicals.comnih.gov Its ability to provide excellent scorch safety is crucial, as it allows rubber compounds to be processed at higher temperatures and speeds without premature curing. welltchemicals.comvagmichemicals.com This delay enables the rubber compound sufficient time to flow and properly fill molds before the cross-linking process begins, thereby enhancing production efficiency and the quality of the final rubber products. welltchemicals.com The effectiveness of CTP as an inhibitor has been studied across various types of rubber, including natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile butadiene rubber (NBR). vagmichemicals.com

In the field of organic chemistry , CTP is a subject of interest due to the unique reactivity of its sulfenamide functional group (a nitrogen-sulfur covalent bond). semanticscholar.orgwikipedia.org This has led to its use as a reagent and intermediate in various chemical syntheses. ontosight.ai For instance, stable N-alkylthio-phthalimides like CTP have been utilized in the preparation of other sulfur-containing compounds such as N-(thioalkyl)amides and α-phenylthio-ketones. semanticscholar.org Furthermore, research has explored the catalytic potential of related structures, highlighting the broader synthetic utility of the N-alkylthio-phthalimide class of molecules. semanticscholar.org

Fundamental Chemical Structures and their Academic Implications for Reactivity

The chemical behavior of this compound is a direct consequence of its molecular architecture. The structure features a planar phthalimide group connected to a cyclohexyl group through a sulfur atom, forming the characteristic sulfenamide linkage. wikipedia.orgontosight.ai

Interactive Data Table: Properties of this compound Click on the headers to sort the table.

PropertyValueSource
Molecular Formula C₁₄H₁₅NO₂S welltchemicals.comontosight.ai
Molar Mass 261.34 g/mol welltchemicals.comwikipedia.org
Appearance White, crystalline solid welltchemicals.comwikipedia.org
Melting Point 90 °C (194 °F) wikipedia.org
CAS Number 17796-82-6 welltchemicals.com

The academic implication of this structure is most evident in its function as a prevulcanization inhibitor. The reactivity of the N-S bond is paramount. During the initial stages of vulcanization, accelerator molecules, such as sulfenamides, break down to form active species. In a common scenario using thiazole-based accelerators, a key reactive intermediate is 2-mercaptobenzothiazole (B37678) (MBT). vagmichemicals.com CTP functions by intercepting this MBT before it can initiate widespread cross-linking. vagmichemicals.com The mechanism involves the rapid reaction of CTP with MBT to produce 2-cyclohexyldithiobenzothiazole (CDB) and phthalimide. vagmichemicals.com This reaction effectively "scavenges" the active accelerator fragment, thus delaying the onset of vulcanization. kglmeridian.comvagmichemicals.com At the higher temperatures of the actual curing stage, the formed CDB can then break down to re-release the accelerator components, allowing vulcanization to proceed as desired. vagmichemicals.com The thermal stability of CTP itself is also a factor, as it can degrade at vulcanization temperatures to form cyclohexanethiol (B74751) and phthalimide, which can also participate in the complex chemistry of vulcanization. kglmeridian.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO2S B105297 N-(Cyclohexylthio)phthalimide CAS No. 17796-82-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexylsulfanylisoindole-1,3-dione
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InChI

InChI=1S/C14H15NO2S/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2
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InChI Key

UEZWYKZHXASYJN-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)SN2C(=O)C3=CC=CC=C3C2=O
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Molecular Formula

C14H15NO2S
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DSSTOX Substance ID

DTXSID8027793
Record name N-(Cyclohexylthio)phthalimide
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Molecular Weight

261.34 g/mol
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Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Water or Solvent Wet Solid, Other Solid, Off-white solid; [HSDB] Light tan to white powder; [MSDSonline]
Record name 1H-Isoindole-1,3(2H)-dione, 2-(cyclohexylthio)-
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Boiling Point

196 °C at 760 mm Hg (decomposes)
Record name N-(CYCLOHEXYLTHIO)PHTHALIMIDE
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Flash Point

177 °C (Cleveland Open Cup)
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Solubility

In water, 10.8 mg/L at 20 °C; 18 mg/L at 23 °C; 22 mg/L at 25 °C
Record name N-(CYCLOHEXYLTHIO)PHTHALIMIDE
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Density

1.33 g/mL at 25 °C
Record name N-(CYCLOHEXYLTHIO)PHTHALIMIDE
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Vapor Pressure

0.00000004 [mmHg], 3.8X10-8 mm Hg at 25 °C /Estimated/
Record name N-(Cyclohexylthio)phthalimide
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Color/Form

Off-white solid

CAS No.

17796-82-6
Record name 2-(Cyclohexylthio)-1H-isoindole-1,3(2H)-dione
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(cyclohexylthio)-
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Record name N-(CYCLOHEXYLTHIO)PHTHALIMIDE
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Melting Point

92.6 °C
Record name N-(CYCLOHEXYLTHIO)PHTHALIMIDE
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Advanced Synthetic Methodologies and Chemical Transformations of N Cyclohexylthio Phthalimide

Industrial-Scale Synthesis Routes: Process Optimization and Yield Enhancement

The industrial production of N-(Cyclohexylthio)phthalimide has evolved to maximize yield and process efficiency. Key strategies involve the in-situ generation of reactive intermediates and the use of base catalysis to facilitate the desired transformations.

In-Situ Cyclohexylsulphenyl Chloride Generation and Reaction with Phthalimide (B116566)

A significant advancement in the industrial synthesis of CTP involves the in-situ generation of cyclohexylsulphenyl chloride. google.com This method circumvents the need to handle the hydrolytically sensitive cyclohexylsulphenyl chloride, which improves both environmental protection and occupational safety. google.com

The process typically begins with the chlorination of dicyclohexyl disulfide in an aprotic organic solvent, such as toluene, in the presence of phthalimide. google.com Chlorine is introduced into this mixture, leading to the in-situ formation of cyclohexylsulphenyl chloride. google.com This reactive intermediate immediately reacts with the phthalimide present in the reaction mixture. google.com

The reaction is carried out in the presence of a base, which is generally added after the chlorination step. google.com The molar ratio of dicyclohexyl disulfide to phthalimide is typically maintained between 1:1.9 and 1:2.2, with a preferred ratio of 1:2 to 1:2.1. google.com The molar ratio of chlorine to dicyclohexyl disulfide ranges from 1:1 to 1.2:1, preferably 1:1 to 1.05:1. google.com This process has been shown to produce CTP with yields as high as 97% of the theoretical yield, with a purity of 99%. google.com

A variety of solvents can be used, including aromatic hydrocarbons like benzene (B151609) and toluene. google.com The reaction temperature is typically controlled between 0°C and 20°C. google.com After the reaction, the product is isolated by separating the organic phase, distilling off the solvent under vacuum, and precipitating the product by adding a non-solvent like hexane. google.comgoogle.com

Base-Catalyzed Phthalimide Reactivity with Thiol Derivatives

Base catalysis is a cornerstone of CTP synthesis, facilitating the reaction between phthalimide and a thiol derivative. In many industrial processes, an aqueous solution of an alkali metal or alkaline earth metal hydroxide (B78521) is employed as the base. google.com Sodium hydroxide, potassium hydroxide, and calcium hydroxide are preferred, with sodium hydroxide solution in concentrations of 5 to 40 wt% being commonly used. google.comgoogle.com Tertiary amines can also serve as the base. google.com

The role of the base is to act as a hydrochloric acid acceptor, neutralizing the HCl generated during the reaction of cyclohexylsulphenyl chloride with phthalimide. google.com The molar ratio of the base to phthalimide is generally between 1:1 and 1.3:1, with a preference for 1.05:1 to 1.1:1. google.com

One established method involves reacting phthalimide with cyclohexylsulphenyl chloride in the presence of an aqueous alkali or alkaline earth metal hydroxide solution. google.com This process can achieve very high yields (96-98%) and purity (98-99%). google.com The reaction is typically carried out at temperatures between -10°C and 100°C, with a preferred range of 0°C to 20°C. google.com

Another approach involves the reaction of phthalimide with cyclohexylamine (B46788) in the presence of a strong acid to form N-cyclohexylphthalimide, which is then sulfurized with elemental sulfur. welltchemicals.com However, the more common industrial route involves the reaction of a phthalimide salt with cyclohexylsulphenyl chloride. nih.gov For instance, potassium phthalimide can be reacted with cyclohexylsulphenyl chloride. nih.gov

Laboratory-Scale Synthesis Techniques for this compound and Analogues

In the laboratory, various methods have been developed for the synthesis of this compound and its analogues, offering flexibility and access to a wider range of related compounds. These techniques include nucleophilic substitution, electrosynthesis, and the use of novel catalytic systems.

Nucleophilic Substitution Approaches for N-Alkylthio-Phthalimides

The Gabriel synthesis, a classic method for preparing primary amines, provides a foundation for the synthesis of N-alkylthio-phthalimides through nucleophilic substitution. thermofisher.combyjus.com The process involves the deprotonation of phthalimide with a base like potassium hydroxide (KOH) to form the phthalimide anion, a potent nucleophile. byjus.com This anion then attacks an appropriate electrophilic sulfur reagent.

A common laboratory preparation involves the reaction of N-chlorophthalimide with a thiol, such as cyclohexanethiol (B74751). semanticscholar.org This reaction can be catalyzed by various means. For example, the reaction of sulfenyl chlorides with imides in the presence of a tertiary amine is a known method for synthesizing N-alkyl and N-aryl sulfenimides. semanticscholar.org

N-(Aryl/alkylthio)phthalimides are effective sulfenylating agents and can react with various nucleophiles. beilstein-journals.org The synthesis of these reagents often involves a two-step procedure starting from the corresponding thiol. beilstein-journals.org

Starting MaterialsReagentsProductKey FeaturesReference
Phthalimide, Alkyl HalideBase (e.g., KOH)N-AlkylphthalimideClassic Gabriel Synthesis approach. thermofisher.combyjus.com
N-chlorophthalimide, ThiolTertiary AmineN-Alkylthio-phthalimideGeneral method for N-alkyl and N-aryl sulfenimides. semanticscholar.org

Electrosynthesis Methodologies for this compound

Electrosynthesis presents a modern and sustainable approach to chemical synthesis. While direct electrosynthesis of this compound is not widely documented, electrochemical methods are used to generate precursors for related compounds. For instance, the electrosynthesis of cyclohexanone (B45756) oxime, a precursor for caprolactam, has been achieved from nitrite (B80452) and cyclohexanone under ambient conditions. nih.gov This highlights the potential for developing electrochemical routes for other cyclohexyl derivatives. The general principle of electrosynthesis involves using an electric current to drive a chemical reaction, often offering milder reaction conditions and avoiding the use of harsh reagents.

Quaternized Chitosan (B1678972) Catalysis in N-Alkylthio-Phthalimide Synthesis

A novel and environmentally friendly approach to the synthesis of N-alkylthio-phthalimides utilizes quaternized chitosan (QCS) as a catalyst. semanticscholar.orgiitkgp.ac.in Chitosan, a biodegradable and non-toxic biopolymer derived from chitin, can be chemically modified to enhance its catalytic activity. semanticscholar.orgresearchgate.net

In this method, N-chlorophthalimide is reacted with various thiols in the presence of a catalytic amount of QCS. semanticscholar.org The reactions are typically carried out in a solvent like acetonitrile (B52724) under relatively mild conditions. semanticscholar.org This method has been shown to be efficient for preparing a variety of N-alkylthio-phthalimides, including this compound, in moderate to good yields. semanticscholar.org

The QCS catalyst is prepared by reacting chitosan with glycidyl (B131873) trimethyl ammonium (B1175870) chloride. semanticscholar.org This quaternization introduces positively charged ammonium groups, which are believed to play a key role in the catalytic cycle. nih.gov The use of a biodegradable catalyst like quaternized chitosan aligns with the principles of green chemistry, offering a more sustainable synthetic route. researchgate.net

Synthesis of N-Alkylthio-phthalimides using Quaternized Chitosan Catalyst
ThiolProductYield (%)Reference
CyclohexanethiolThis compoundGood semanticscholar.org
Various other thiolsCorresponding N-alkylthio-phthalimidesModerate to Good semanticscholar.org

Synthetic Modifications and Derivatization Strategies for this compound

This compound (CTP) is a versatile chemical intermediate whose reactivity is centered around the sulfenamide (B3320178) (S-N) bond. researchgate.nettandfonline.com This unique functional group allows for a variety of synthetic modifications, including oxidation, reduction, and nucleophilic substitution reactions, enabling the creation of diverse derivatives.

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of higher oxidation state sulfur compounds, primarily sulfoxides and sulfones. These transformations are typically achieved using common oxidizing agents. For instance, the use of reagents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) can convert the sulfenamide into the corresponding N-(cyclohexylsulfinyl)phthalimide (a sulfoxide) or N-(cyclohexylsulfonyl)phthalimide (a sulfone). The precise product obtained often depends on the strength of the oxidizing agent and the reaction conditions employed.

Table 1: Oxidation Reactions of this compound This table is based on established chemical principles for the oxidation of sulfenamides. Specific experimental data for these exact transformations were not detailed in the provided search results.

Oxidizing AgentMajor ProductProduct Type
Hydrogen Peroxide (H₂O₂)N-(Cyclohexylsulfinyl)phthalimideSulfoxide
meta-Chloroperbenzoic acid (m-CPBA)N-(Cyclohexylsulfonyl)phthalimideSulfone

The sulfenamide linkage in this compound can be cleaved through reduction. This process typically involves the breaking of the sulfur-nitrogen bond. researchgate.net Common reducing agents such as sodium borohydride (B1222165) and lithium aluminum hydride can be employed for this purpose. The reduction can lead to the formation of cyclohexanethiol and phthalimide. researchgate.netallenpress.com In some contexts, particularly under thermal conditions, CTP can decompose to yield these same products. allenpress.com

Table 2: Reduction and Decomposition Products of this compound This table is compiled from findings on the reactivity and decomposition of this compound.

Reagent/ConditionProduct(s)Reaction Type
Sodium BorohydrideCyclohexanethiol, PhthalimideReduction
Lithium Aluminum HydrideCyclohexanethiol, PhthalimideReduction
Heat (Thermal Decomposition)Cyclohexanethiol, PhthalimideDecomposition

The sulfenamide group in this compound is a key site for nucleophilic attack, enabling the substitution of the phthalimide group and the formation of new sulfur-containing compounds. The sulfur-nitrogen bond can be selectively cleaved by various nucleophiles. researchgate.net

This reactivity is notably demonstrated in its interaction with thiols, such as 2-mercaptobenzothiazole (B37678) (MBT). The reaction between CTP and MBT is rapid, yielding cyclohexyl-2-benzothiazolyl disulfide and phthalimide. researchgate.netallenpress.com This specific reaction is fundamental to CTP's function as a prevulcanization inhibitor in the rubber industry. researchgate.netkglmeridian.com

Furthermore, the versatility of CTP as a substrate in nucleophilic substitution is highlighted by its reactions with organometallic reagents. For instance, benzylic zinc halides have been successfully coupled with this compound to furnish various thioethers in good yields, tolerating sensitive functional groups like nitriles and esters. uni-muenchen.de

Table 3: Nucleophilic Substitution Reactions of this compound This table presents examples of nucleophilic substitution, including a key reaction in rubber chemistry and a modern synthetic application.

NucleophileReagentProduct(s)YieldReference
Thiol2-Mercaptobenzothiazole (MBT)Cyclohexyl-2-benzothiazolyl disulfide, PhthalimideNot specified allenpress.com
OrganometallicBenzylic Zinc HalidesSubstituted Thioethers94-98% uni-muenchen.de
AminesGeneral AminesN-Substituted SulfenamidesNot specified
AlcoholsGeneral AlcoholsAlkoxy-sulfur compoundsNot specified

Purification Strategies and Analytical Validation of Synthetic Products

The successful synthesis of derivatives from this compound necessitates robust methods for purification and comprehensive analytical validation to ensure the identity and purity of the final products.

Purification of both CTP and its derivatives is commonly achieved through standard laboratory techniques. Recrystallization from a suitable solvent is a frequently employed method to obtain high-purity crystalline material. welltchemicals.com For non-crystalline products or for the separation of complex mixtures, flash column chromatography using silica (B1680970) gel as the stationary phase is an effective strategy. semanticscholar.orguwa.edu.aunih.gov Post-synthesis workup often involves washing with water to remove salts and other aqueous-soluble impurities, followed by solvent evaporation under reduced pressure. prepchem.comgoogle.com

The structural confirmation and purity assessment of the synthesized compounds rely on a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of CTP and its reaction products, with purity levels often exceeding 99%. welltchemicals.com Spectroscopic methods are indispensable for structural elucidation. semanticscholar.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. semanticscholar.orgmdpi.com

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight of the compound and provides evidence of its elemental composition. semanticscholar.org

Infrared (IR) Spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl (C=O) groups of the phthalimide ring. prepchem.comchemmethod.com

Table 4: Common Purification and Analytical Methods for this compound and its Derivatives This table summarizes the standard methods used to isolate and characterize this compound and related synthetic products.

TechniquePurposeReference
RecrystallizationPurification of solid products welltchemicals.com
Flash Column ChromatographyPurification and separation of product mixtures semanticscholar.orguwa.edu.aunih.gov
High-Performance Liquid Chromatography (HPLC)Purity assessment and quantitative analysis researchgate.netwelltchemicals.com
Nuclear Magnetic Resonance (NMR)Structural elucidation semanticscholar.orgprepchem.commdpi.com
Mass Spectrometry (MS / LC-MS)Molecular weight determination and structural confirmation semanticscholar.org
Infrared (IR) SpectroscopyFunctional group identification prepchem.comchemmethod.com

Elucidating the Mechanistic Role of N Cyclohexylthio Phthalimide in Polymer Systems

Prevulcanization Inhibition Mechanisms in Accelerated Sulfur Vulcanization

The primary function of N-(Cyclohexylthio)phthalimide (CTP) in rubber manufacturing is to act as a prevulcanization inhibitor, delaying the start of crosslinking to prevent premature vulcanization. This control over the vulcanization process is critical for ensuring the quality of the final rubber product.

Interactions with Sulfenamide (B3320178) Accelerators (e.g., N-t-Butyl-2-benzothiazole Sulfenamide (TBBS), 2-Bisbenzothiazole-2,2′-Disulfide (MBTS))

In vulcanization systems accelerated by sulfenamides like N-t-butyl-2-benzothiazole sulfenamide (TBBS), the addition of CTP does not prevent the initial formation of crosslinks. researchgate.netallenpress.com However, the density of these crosslinks does not significantly increase until the CTP is consumed. researchgate.netallenpress.com This is because 2-mercaptobenzothiazole (B37678) (MBT), a product of the crosslinking reaction, preferentially reacts with CTP instead of the sulfenamide accelerator. researchgate.netallenpress.com In the absence of CTP, MBT would otherwise accelerate the formation of TBBS polysulfides, leading to a rapid increase in crosslink density. researchgate.netallenpress.com

Similarly, in systems accelerated with 2-bisbenzothiazole-2,2′-disulfide (MBTS), CTP does not delay the onset of crosslinking. researchgate.net Instead, once crosslinking begins and MBT is formed, CTP reacts with the MBT. researchgate.net This reaction inhibits the further formation of polysulfides and pendent groups, thereby temporarily halting the crosslinking process until the CTP is depleted. researchgate.net

A key aspect of CTP's mechanism involves its thermal decomposition. At vulcanization temperatures, CTP can break down into cyclohexanethiol (B74751) and phthalimide (B116566). kglmeridian.comallenpress.com The resulting cyclohexanethiol can then react with TBBS, producing MBT and t-butylamine, both of which can subsequently react with CTP. researchgate.netallenpress.comallenpress.com

Accelerator SystemInteraction with CTPEffect on Vulcanization
N-t-Butyl-2-benzothiazole Sulfenamide (TBBS) CTP reacts with MBT, a product of the crosslinking reaction. researchgate.netallenpress.com Cyclohexanethiol (from CTP decomposition) reacts with TBBS to produce more MBT. researchgate.netallenpress.comallenpress.comDelays the rapid increase in crosslink density until CTP is consumed. researchgate.netallenpress.com
2-Bisbenzothiazole-2,2′-Disulfide (MBTS) CTP reacts with MBT formed concurrently with the start of crosslinking. researchgate.netInhibits further polysulfide and pendent group formation after the initial onset of crosslinking. researchgate.net

Reactivity with 2-Mercaptobenzothiazole (MBT)

A central feature of CTP's inhibitory action is its rapid and preferential reaction with 2-mercaptobenzothiazole (MBT). researchgate.netkglmeridian.com Kinetic studies have demonstrated that MBT reacts more quickly with CTP than with common sulfenamide accelerators like TBBS. researchgate.netkglmeridian.com This swift reaction effectively "scavenges" the MBT that is formed during the initial stages of vulcanization. researchgate.net The product of this reaction is 2-cyclohexyldithiobenzothiazole (CDB) and phthalimide. By sequestering MBT, CTP prevents it from participating in the acceleration of the main vulcanization reactions, thus providing the observed delay. researchgate.net

Inhibition of Polysulfide Formation and Crosslink Initiation

While CTP does not entirely prevent the onset of crosslinking, it plays a significant role in inhibiting the proliferation of polysulfide crosslinks. researchgate.net In MBTS-accelerated systems, the reaction of CTP with MBT effectively curtails the formation of additional polysulfides and the subsequent creation of pendent groups on the polymer chains, which are precursors to crosslinks. researchgate.net Crosslinking resumes once the available CTP has been consumed. researchgate.net This mechanism allows for a period of processing stability before the main vulcanization cure proceeds.

Role in Scorch Delay Phenomena

The collective interactions of CTP with vulcanization intermediates result in a tangible delay in the onset of scorch, which is the premature vulcanization of rubber compounds. welltchemicals.comchembroad.com By reacting with and deactivating key species like MBT, CTP effectively extends the induction period before rapid crosslinking begins. researchgate.netias.ac.in This provides a crucial processing window, allowing the rubber compound to be shaped and molded before it becomes unworkably stiff. welltchemicals.com The scorch delay is a direct consequence of CTP intercepting the chemical cascade that leads to accelerated vulcanization. researchgate.net

Reaction Pathways and Intermediate Species Characterization

The inhibitory function of this compound is intrinsically linked to its own chemical transformations and the reactive intermediates it generates under vulcanization conditions.

Formation and Reactivity of Cyclohexanethiol and Phthalimide Degradation Products

At the elevated temperatures of vulcanization, CTP is known to be thermally unstable and can decompose. kglmeridian.com The primary degradation products are cyclohexanethiol and phthalimide. kglmeridian.comallenpress.com This decomposition is a significant reaction pathway as it reduces the amount of CTP available to react directly with MBT. kglmeridian.com

PrecursorDegradation/Reaction ProductsSubsequent Reactivity
This compound (CTP) Cyclohexanethiol and Phthalimide (via thermal decomposition). kglmeridian.comallenpress.comCyclohexanethiol reacts with sulfenamide accelerators (e.g., TBBS) to produce MBT and an amine. researchgate.netallenpress.com
This compound (CTP) + 2-Mercaptobenzothiazole (MBT) 2-Cyclohexyldithiobenzothiazole (CDB) and Phthalimide.CDB can act as a delayed-action accelerator. researchgate.net
Cyclohexanethiol + N-t-Butyl-2-benzothiazole Sulfenamide (TBBS) 2-Mercaptobenzothiazole (MBT) and t-Butylamine. researchgate.netallenpress.comMBT and t-butylamine can react with CTP. researchgate.netallenpress.com

Dynamics of Activator-Accelerator Complex Scavenging

In sulfenamide-accelerated sulfur vulcanization, the prevulcanization inhibitor (PVI) this compound (CTP) plays a critical role in managing the onset of curing, a period known as scorch delay. The primary mechanism of CTP involves the scavenging of reactive intermediates that lead to the formation of the active sulfurating agent. kglmeridian.com The vulcanization process is broadly understood to proceed through several stages, including the formation of an accelerator-activator complex, the creation of an active sulfurating agent, the formation of crosslink precursors, and finally, the development of crosslinks. cmu.edu

CTP's inhibitory action is centered on its interaction with 2-Mercaptobenzothiazole (MBT). researchgate.netkglmeridian.com In the absence of an inhibitor, the sulfenamide accelerator (such as TBBS or CBS) decomposes, releasing MBT. lusida.com This MBT is autocatalytic, accelerating the decomposition of more sulfenamide and leading to the formation of 2,2′-dithiobisbenzothiazole (MBTS), a key precursor to the active sulfurating agent. kglmeridian.comlusida.com

The core function of CTP is to intercept and consume any prematurely formed MBT. researchgate.net Kinetic studies have shown that MBT has a greater affinity for CTP than for the sulfenamide accelerator. researchgate.net This preferential reaction effectively removes MBT from the system, thus blocking the pathway to MBTS formation and delaying the onset of vulcanization. researchgate.netresearchgate.net CTP continues to scavenge MBT until the inhibitor is fully consumed, after which the normal vulcanization process can commence. researchgate.netresearchgate.net The by-product of this scavenging reaction, 2-cyclohexyldithiobenzothiazole (CDB), is itself a delayed-action accelerator, which can participate in crosslinking once the inhibition period is over. lusida.comresearchgate.net

Mechanistic Hypotheses and Empirical Contradictions in Vulcanization Chemistry

The precise mechanism of CTP, particularly the timing of its interaction with vulcanization intermediates, has been a subject of considerable scientific debate, leading to conflicting hypotheses.

Debates on 2-Mercaptobenzothiazole (MBT) Formation Timing and its Role in Inhibition

The conventional and widely accepted mechanism for CTP's function is its role as an MBT scavenger. researchgate.netresearchgate.net This model presupposes that MBT is formed during the induction period (before scorch) through the thermal decomposition of the sulfenamide accelerator. kglmeridian.com CTP then reacts with this early-formed MBT, preventing the autocatalytic decomposition of the accelerator and thereby delaying the onset of crosslinking. lusida.com

However, this classical view has been challenged by empirical evidence from other research. kglmeridian.com Studies by some researchers have reported that in certain vulcanization systems, MBT is not detectable during the induction period and only appears after scorch has begun, concurrent with the start of crosslinking. kglmeridian.comresearchgate.netkglmeridian.com This finding directly contradicts the foundational premise of the MBT scavenging theory, as CTP cannot scavenge a species that is not present. kglmeridian.comresearchgate.net

These contradictory findings suggest an alternative mechanism: that CTP does not delay the formation of the very first crosslinks but instead inhibits the rate of further crosslink formation once it has begun. cmu.eduresearchgate.netkglmeridian.com In this model, as initial crosslinking reactions produce MBT as a by-product, the CTP present in the system reacts preferentially with this newly formed MBT. researchgate.netkglmeridian.com This action prevents the MBT from accelerating the formation of additional TBBS polysulfides, which would otherwise lead to a rapid increase in crosslink density. kglmeridian.comresearchgate.net The crosslinking process is effectively held in a suppressed state until all the CTP has been consumed. researchgate.netkglmeridian.com This debate highlights the complexity of vulcanization chemistry and suggests that the specific role of CTP may be dependent on the reaction conditions and the specific components of the cure system. cmu.edu

Comparative Mechanistic Studies with Other Prevulcanization Inhibitors and Retarders

The inhibitory mechanism of this compound is distinct when compared to other classes of retarders, such as acidic retarders and older inhibitors like N-Nitrosodiphenylamine (NDPA).

N-Nitrosodiphenylamine (NDPA): NDPA was a commonly used retarder before concerns about the formation of carcinogenic nitrosamines led to its decline. lusida.comresearchgate.netnih.gov The mechanism of NDPA is believed to involve radical trapping. oup.com Vulcanization involves complex radical and ionic pathways, and NDPA likely interfered with radical species that propagate the crosslinking reactions. This is fundamentally different from CTP's mechanism, which is based on the interception of a specific chemical intermediate, MBT, in what is considered a polar reaction. researchgate.net

The following table provides a comparative overview of the scorch time (t_s2) and cure time (t_c90) for a natural rubber compound with different inhibitor systems, illustrating their varied effects on the vulcanization profile.

Inhibitor SystemScorch Time (t_s2) at 128°C (min)Cure Time (t_c90) at 128°C (min)Mechanism Type
Control (No Inhibitor)10.0~35N/A
CTP (0.18 phr)13.5~38Intermediate Scavenging
Phthalic Anhydride (Acidic)12.5~45Neutralization of Basic Activators
N-Nitrosodiphenylamine (NDPA)13.0~42Radical Trapping

Data in the table is representative and synthesized from typical performance characteristics discussed in literature. kglmeridian.comlusida.comakrochem.com

CTP's unique ability to specifically target a key catalytic species (MBT) allows it to provide a reliable and clean delay to the onset of vulcanization, making it a highly effective and widely used prevulcanization inhibitor in the rubber industry. lusida.comresearchgate.net

Kinetic Analysis and Modeling of N Cyclohexylthio Phthalimide in Vulcanization Processes

Experimental Determination of Kinetic Parameters

The kinetic parameters of vulcanization in the presence of N-(Cyclohexylthio)phthalimide are typically determined experimentally using rheometers, which track the change in torque over time at a specific temperature. kglmeridian.comscribd.com These experiments provide crucial data on the induction period, the rate of the curing reaction, and how these are influenced by the concentration of CTP and the curing temperature.

The defining characteristic of this compound as a pre-vulcanization inhibitor is its ability to extend the induction time (scorch time) significantly, while having little effect on the subsequent rate of crosslinking. kglmeridian.comdokumen.pub During the induction period, the rubber compound remains processable, allowing for shaping and molding before significant crosslinking occurs. ias.ac.in The addition of CTP effectively delays the scorch time by several minutes. kglmeridian.com

The mechanism for this delay is widely attributed to the reaction of CTP with 2-mercaptobenzothiazole (B37678) (MBT), a key intermediate in sulfenamide-accelerated vulcanization. ias.ac.inresearchgate.net CTP rapidly scavenges MBT, delaying the formation of the actual crosslinking agents. ias.ac.inscribd.com However, some research indicates that MBT is not present in significant amounts until after the scorch period begins. researchgate.netkglmeridian.com In this view, once crosslinking starts and MBT is formed, CTP reacts with it, temporarily inhibiting further polysulfide formation and crosslinking until the CTP is fully consumed. researchgate.netkglmeridian.com After this delay, the vulcanization process continues. kglmeridian.com

ParameterControl Stock (No CTP)Stock with CTP (1.0 phr)
Rate Constant (k₂) (min⁻¹) 0.1780.118

Data derived from kinetic model analysis.

The concentration of this compound in a rubber formulation directly correlates with the length of the scorch delay. Experimental data and models show that increasing the initial amount of CTP leads to a longer induction period. kglmeridian.comresearchgate.net This provides compounders with a precise tool for controlling the processing safety of rubber mixtures.

While CTP extends the scorch time, it does not significantly alter the final crosslink density or concentration. kglmeridian.comkglmeridian.com This means that even with the delayed onset of vulcanization, the ultimate physical properties of the cured rubber remain largely unaffected. Low dosages, typically between 0.10 and 0.30 parts per hundred rubber (phr), are effective. vagmichemicals.com Studies have examined various concentrations, including formulations with 0.11 phr and 0.2 phr of CTP, to model and predict these effects accurately. kglmeridian.com Another study noted the effects of CTP at a 0.5 phr level. colab.ws

Sample IDAccelerator (TBBS) (phr)Inhibitor (CTP) (phr)Sulfur (phr)Zinc Oxide (phr)
Sample L 0.70.22.55.0
Sample M 1.20.112.55.0

Table illustrating different concentrations of CTP used in experimental rubber formulations for kinetic modeling. kglmeridian.com

The effectiveness of this compound has been studied across different vulcanization temperatures. Research indicates that CTP maintains its activity as a retarder even when the cure temperature is significantly increased. colab.ws

In one study, the vulcanization of natural rubber gum vulcanizates was compared at 150°C and 180°C. The results showed that increasing the cure temperature by 30°C did not alter the fundamental activity of CTP. colab.ws It remained an effective retarder in various curing systems at both temperatures. colab.ws This thermal stability is a significant advantage, as it allows for the use of higher, more efficient curing temperatures without sacrificing scorch safety. welltchemicals.com Models have been developed to quantitatively predict the trends observed in vulcanization mixtures at various temperatures when CTP is included. kglmeridian.comkglmeridian.com

Curing TemperatureCTP Activity
150°C Effective
180°C Effective (Activity Unaltered)

Effectiveness of CTP at different curing temperatures. colab.ws

Mathematical Modeling and Simulation of Vulcanization Kinetics

To better predict and understand the complex chemical processes occurring during vulcanization, mathematical models and simulations are employed. These models provide a quantitative framework for analyzing the role of ingredients like this compound.

Population Balance Equation (PBE) models have been successfully extended to describe the vulcanization of natural rubber in systems containing both a delayed-action accelerator, such as N-t-butylbenzothiazole-2-sulfenamide (TBBS), and a pre-vulcanization inhibitor like CTP. kglmeridian.comresearchgate.netgrafiati.com These models are powerful tools for tracking the evolution of crosslink density and the concentration profiles of various reaction intermediates. researchgate.net

The PBE-based model provides a quantitative framework by incorporating the mechanistic chemistry of the vulcanization process. kglmeridian.comresearchgate.net Such a model can consist of numerous nonlinear ordinary differential equations (a reported model used 124) and a set of rate constants (e.g., 20 constants) corresponding to the proposed chemical reactions. kglmeridian.com The model can quantitatively predict trends observed in experiments, such as the delay in scorch time with the addition of CTP, without affecting the final crosslink concentration. kglmeridian.comkglmeridian.com Furthermore, these models can reliably predict the evolution of different types of crosslinks, including monosulfidic, disulfidic, and polysulfidic links. kglmeridian.comgrafiati.com

Reaction path analysis, derived from PBE models, is a valuable technique for identifying the key chemical mechanisms at different stages of the vulcanization process. kglmeridian.comgrafiati.com This analysis can clearly distinguish the dominant reactions occurring during the induction, crosslinking, and post-crosslink phases. kglmeridian.comgrafiati.com

In systems containing CTP, the reaction path analysis helps to elucidate its role in the induction period chemistry. kglmeridian.com The analysis confirms that CTP functions by scavenging precursors to the accelerator-activator complex, thereby delaying the onset of cure. kglmeridian.com The model can qualitatively predict the trends of major chemical species involved, providing a deeper understanding of the interactions between CTP, the accelerator (e.g., TBBS), and sulfur in a complex rubber formulation. kglmeridian.comresearchgate.net This detailed analysis is critical for optimizing multicomponent rubber systems to achieve desired processing characteristics and final product properties.

Kinetic Interactions with Co-Additives in Complex Rubber Compounding

The kinetic behavior of this compound (CTP) in rubber vulcanization is seldom observed in isolation. In practical rubber compounding, CTP is part of a complex formulation containing various additives that can interact with it, influencing its efficacy as a prevulcanization inhibitor. The most significant of these interactions are with the accelerator systems and the activators that are fundamental to the sulfur vulcanization process. Understanding these kinetic interactions is crucial for optimizing processing safety and final vulcanizate properties.

Synergy and Antagonism with Specific Accelerator Systems (e.g., Thiazoles, Sulfenamides)

The primary function of CTP is to delay the onset of vulcanization, a phenomenon known as scorch. This inhibitory action is achieved through specific chemical interactions with the accelerator system, particularly with sulfenamide (B3320178) and thiazole-based accelerators. vagmichemicals.com The result is a synergistic relationship where the scorch safety is significantly enhanced without compromising the cure rate or the final properties of the rubber product. welltchemicals.com

The key to CTP's mechanism lies in its reaction with 2-mercaptobenzothiazole (MBT), a highly reactive accelerator fragment that is generated during the initial stages of vulcanization from primary accelerators like N-t-butyl-2-benzothiazole sulfenamide (TBBS) or N-cyclohexyl-2-benzothiazolesulfenamide (CBS). researchgate.netresearchgate.net Kinetic studies have demonstrated that CTP reacts with MBT at a much faster rate than MBT reacts with the parent sulfenamide accelerator. vagmichemicals.comresearchgate.net This preferential reaction effectively 'scavenges' the MBT, preventing it from participating in the reactions that lead to premature cross-linking. kglmeridian.com

The principal reaction is as follows:

this compound (CTP) + 2-Mercaptobenzothiazole (MBT) → 2-Cyclohexyldithiobenzothiazole (CDB) + Phthalimide (B116566) vagmichemicals.com

The product of this reaction, 2-cyclohexyldithiobenzothiazole (CDB), is itself a vulcanization accelerator, but it is significantly less active and more scorch-safe than MBT or the parent sulfenamide. This transformation temporarily deactivates the highly reactive species, thereby inducing a delay period. The vulcanization process only commences in earnest after the CTP in the compound has been substantially consumed. researchgate.net

However, the complete kinetic picture is more nuanced. Some research indicates that MBT may not be present in significant quantities during the induction period, only appearing after scorching has begun. researchgate.netresearchgate.netkglmeridian.com An alternative and complementary mechanism suggests that CTP can undergo thermal decomposition to produce cyclohexanethiol (B74751). researchgate.netresearchgate.net This cyclohexanethiol can then react with the sulfenamide accelerator (e.g., TBBS) to generate MBT, which is then immediately consumed by the remaining CTP in the system. researchgate.netresearchgate.net

The addition of CTP allows for processing at higher temperatures, which can increase productivity, while providing a safeguard against premature curing. vagmichemicals.com Population balance equation (PBE) models developed for rubber vulcanization have successfully incorporated the retarding action of CTP. These models quantitatively predict that the addition of CTP delays the scorch time by several minutes while having a negligible effect on the final cross-link density of the vulcanizate. kglmeridian.comresearchgate.net

Table 1: Effect of this compound (CTP) on Vulcanization Kinetics with Sulfenamide Accelerators

Accelerator SystemCTP Level (phr)Effect on Scorch Time (t_s)Effect on Cure RateKinetic Interaction SummaryReference
TBBS (N-t-butyl-2-benzothiazole sulfenamide)0.1 - 0.3Significantly IncreasedLargely Unaffected Post-InductionSynergistic. CTP scavenges MBT, delaying the formation of the active accelerator complex. The final cross-link concentration is not significantly altered. kglmeridian.comresearchgate.net
CBS (N-cyclohexyl-2-benzothiazolesulfenamide)0.1 - 0.3Significantly IncreasedLargely Unaffected Post-InductionSynergistic. The mechanism is similar to the TBBS system, providing enhanced processing safety. vagmichemicals.com
MBTS (2-Bisbenzothiazole-2,2′-disulfide)VariableIncreasedSlightly DecreasedCTP intercepts MBT formed from MBTS, delaying the cure. The reaction is considered a key model for understanding the inhibition mechanism. researchgate.netkglmeridian.com

Impact of Activators (e.g., Zinc Oxide, Stearic Acid) on this compound Kinetics

Activators, primarily zinc oxide (ZnO) and stearic acid, are indispensable components of modern sulfur vulcanization systems. kglmeridian.com They react with accelerator intermediates to form an active zinc-accelerator complex, which is the true sulfurating agent responsible for forming cross-links. researchgate.net The presence of these activators introduces another layer of complexity to the kinetic modeling of CTP's function. In fact, many fundamental studies on CTP's mechanism are conducted in the absence of zinc oxide to isolate the direct interactions between the inhibitor and the accelerator. researchgate.netkglmeridian.comresearchgate.net

The generally accepted mechanism posits that CTP functions by scavenging the precursors to the activator-accelerator complex. kglmeridian.com Stearic acid first reacts with zinc oxide at vulcanization temperatures to form a zinc stearate (B1226849) complex. researchgate.net This complex then reacts with accelerator fragments (like MBT) to form the active vulcanization agent. By intercepting MBT before it can react with the zinc complex, CTP effectively stalls the entire vulcanization sequence.

Kinetic models that incorporate the full system, including activators, demonstrate this relationship. A population balance equation model for a natural rubber formulation containing TBBS, CTP, zinc oxide, and stearic acid accurately predicts the cure curves observed experimentally. kglmeridian.com The model affirms that CTP increases the induction time without significantly affecting the subsequent rate of cross-linking. kglmeridian.com The rate constant for the reaction between MBT and CTP is a critical parameter in these models.

Table 2: Components in a CTP-Inhibited, Activated Vulcanization System and Their Kinetic Roles

ComponentPrimary RoleKinetic Impact in the Presence of CTPReference
Sulfenamide Accelerator (e.g., TBBS)Source of active accelerator fragments (MBT).Its decomposition initiates the reaction sequence. CTP intercepts the MBT byproduct. kglmeridian.com
This compound (CTP)Prevulcanization Inhibitor (Retarder).Reacts with MBT, delaying its availability to form the active zinc-accelerator complex, thus extending scorch time. vagmichemicals.comkglmeridian.com
Zinc Oxide (ZnO)Activator.Forms the catalytically active zinc complex. Its reaction with accelerator fragments is delayed by CTP's scavenging action. researchgate.net
Stearic AcidCo-activator/Dispersant.Solubilizes the zinc oxide to form a zinc/carboxylate complex, which is the precursor to the active vulcanizing agent. researchgate.net
SulfurVulcanizing Agent.Donates sulfur atoms for cross-linking. Its incorporation is catalyzed by the zinc-accelerator complex, which is only formed after CTP is consumed. kglmeridian.com

Computational and Theoretical Investigations of N Cyclohexylthio Phthalimide

Quantum Chemical Calculations of Molecular Reactivity and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and semi-empirical methods, are powerful tools for elucidating the electronic characteristics and reactivity of molecules like CTP. nih.govresearchgate.net These methods allow for the calculation of various molecular descriptors that correlate with the compound's behavior during vulcanization. researchgate.net By solving approximations of the Schrödinger equation, it is possible to map the potential energy surface and understand the electronic distribution, which are fundamental to a molecule's chemical interactions. nih.gov

The core of CTP's function lies in the nature of its sulfur-nitrogen (S-N) bond and the interplay of its phthalimide (B116566) and cyclohexylthio moieties. researchgate.net Computational analysis helps to quantify properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These parameters are critical in predicting how CTP will interact with other chemical species in the rubber formulation. For instance, the LUMO energy can indicate the molecule's susceptibility to nucleophilic attack, a key reaction type in the vulcanization process.

Quantitative Structure-Activity Relationship (QSAR) studies, which correlate structural or property descriptors with activity, have been successfully applied to vulcanization accelerators. researchgate.netresearchgate.net Such studies for CTP and related sulfenamide (B3320178) inhibitors could leverage computationally derived descriptors to predict scorch safety and cure rates, providing a theoretical basis for designing more efficient inhibitor systems. nih.govnih.gov

Calculated Property Significance in Reactivity Analysis Typical Computational Method
HOMO EnergyIndicates electron-donating ability (nucleophilicity).DFT, Semi-empirical (e.g., AM1)
LUMO EnergyIndicates electron-accepting ability (electrophilicity).DFT, Semi-empirical (e.g., AM1)
HOMO-LUMO GapRelates to chemical reactivity and kinetic stability.DFT, Semi-empirical (e.g., AM1)
Molecular Electrostatic Potential (MEP)Maps regions of positive and negative charge, predicting sites for electrophilic and nucleophilic attack.DFT
N-S Bond Dissociation EnergyQuantifies the strength of the key bond for inhibitor function, related to thermal stability and reactivity.DFT
Atomic Charges (e.g., NBO)Determines the charge distribution on individual atoms, identifying reactive centers.DFT (with Natural Bond Orbital analysis)

Energetics and Transition States of Reaction Pathways

The primary inhibitory action of CTP involves its reaction with 2-mercaptobenzothiazole (B37678) (MBT), a key intermediate that promotes the vulcanization process. researchgate.netresearchgate.net The reaction between CTP and MBT effectively 'scavenges' the MBT, thus delaying the onset of cure. researchgate.net Quantum chemical calculations can model this reaction pathway to determine its energetics.

By calculating the energies of the reactants, products, and, most importantly, the transition state, the activation energy (energy barrier) for the reaction can be determined. A lower activation energy for the CTP-MBT reaction compared to the reactions of MBT that lead to cross-linking would computationally confirm the inhibitory mechanism. Studies on analogous systems have successfully used DFT to calculate free energy barriers for reactions involving sulfur-nitrogen bonds, demonstrating the feasibility of this approach. researchgate.net The geometry of the transition state provides a snapshot of the atomic arrangement at the peak of the energy barrier, offering critical insights into the reaction mechanism, which for sulfenamides is often consistent with an SN2 type mechanism. researchgate.net

Interaction Potentials with Relevant Vulcanization Species

For example, DFT calculations can model the adsorption of CTP onto a zinc oxide surface cluster, a process that is thought to be crucial in the mechanism of many vulcanization additives. researchgate.net These calculations would reveal the strength and nature of the interaction, whether it is a strong chemical bond (chemisorption) or a weaker physical attraction (physisorption). Similarly, the interaction energy between CTP and an accelerator molecule like TBBS can be computed to understand any potential complex formation that might influence the reactivity of either species. Such studies support experimental findings that suggest a complex interplay of additives on the surface of zinc oxide particles. researchgate.net

Molecular Dynamics Simulations of N-(Cyclohexylthio)phthalimide in Polymer Matrices

While quantum mechanics is ideal for studying the details of chemical reactions, molecular dynamics (MD) simulations are the tool of choice for investigating the physical behavior of molecules over time in a bulk material. researchgate.netmdpi.com MD simulations model a system containing hundreds or thousands of atoms (e.g., CTP molecules and polymer chains) and solve Newton's equations of motion for each atom. This allows for the study of dynamic processes and the equilibrium properties of the mixture. researchgate.net For CTP, MD simulations can reveal how it disperses within a rubber matrix and how its presence affects the polymer's properties. rsc.org

Diffusion and Dispersion Characteristics within Elastomer Networks

The effectiveness of CTP as an inhibitor depends on its ability to be well-dispersed within the elastomer matrix and to diffuse to reactive sites. Poor compatibility or slow diffusion could lead to localized, inefficient inhibition. MD simulations are an excellent tool for predicting the compatibility and mobility of additives in polymers. researchgate.netrsc.org

By constructing a simulation cell containing polymer chains (e.g., polyisoprene for natural rubber) and CTP molecules, one can calculate key properties that govern dispersion and diffusion. The solubility parameter is a primary indicator of compatibility; a close match between the solubility parameters of CTP and the elastomer suggests good miscibility. researchgate.netmdpi.com The self-diffusion coefficient of CTP can be calculated from its mean square displacement (MSD) over time, providing a direct measure of its mobility within the polymer network. mdpi.comrsc.org These simulations can be run at different temperatures to understand how processing conditions affect CTP's behavior. researchgate.net

Simulated Property Significance for CTP in Elastomers Typical Computational Method
Solubility Parameter (δ)Predicts the compatibility and miscibility of CTP with the polymer matrix. Similar values suggest better dispersion.Molecular Dynamics (MD)
Binding EnergyQuantifies the interaction strength between CTP and polymer chains.Molecular Dynamics (MD)
Mean Square Displacement (MSD)Tracks the movement of CTP molecules over time, used to determine the diffusion coefficient.Molecular Dynamics (MD)
Self-Diffusion Coefficient (D)A quantitative measure of the mobility and diffusion rate of CTP within the elastomer network.Molecular Dynamics (MD)
Fractional Free Volume (FFV)Relates to the void space within the polymer matrix, which influences the mobility of small molecules like CTP.Molecular Dynamics (MD)

Influence on Polymer Chain Dynamics

The addition of small molecules can alter the dynamics of the polymer chains themselves, for example, by acting as a plasticizer. Understanding this influence is important as it can affect the processing characteristics and final mechanical properties of the rubber. Experimental techniques like broadband dielectric spectroscopy have shown that vulcanizing additives can slow down the segmental dynamics of rubber chains. researchgate.netnih.gov

MD simulations can provide a molecular-level picture of these effects. By analyzing the trajectories of the polymer chain atoms in the presence and absence of CTP, researchers can monitor changes in key dynamic and structural properties. For instance, the radius of gyration provides a measure of the polymer coil size, while analysis of torsional angle autocorrelation functions can reveal changes in the speed of segmental motions. These simulations can help determine if CTP has a significant plasticizing effect or if it restricts chain motion due to strong interactions, which in turn influences the viscoelastic properties of the uncured rubber compound. nih.gov

Prediction of Thermal Stability and Degradation Pathways via Computational Methods

The thermal stability of CTP is a critical parameter, as vulcanization is carried out at elevated temperatures (e.g., 140-180°C). mdpi.com The inhibitor must be stable enough to function during the initial mixing and shaping stages but may decompose as the desired curing temperature is reached. Experimental studies on the thermal decomposition of sulfenamide accelerators have been conducted, and it is known that CTP can decompose at vulcanization temperatures. denauast.ir

Computational methods can be employed to predict thermal stability and potential degradation pathways. mdpi.com By calculating the bond dissociation energies (BDEs) for the various bonds within the CTP molecule using quantum chemical methods, the weakest link likely to break upon heating can be identified. The N-S bond is the expected site of initial cleavage. researchgate.net Following the initial bond-breaking step, further reactions of the resulting radical or ionic fragments can be modeled to map out the complete degradation pathway. This can help identify potential byproducts, some of which may themselves be reactive in the vulcanization system. denauast.ir Such predictive studies are valuable for understanding the complete lifecycle of CTP in the rubber compound and for addressing the potential formation of unknown decomposition products. mdpi.com

Degradation Studies and Environmental Fate of N Cyclohexylthio Phthalimide

Thermal Degradation Kinetics and Products

When exposed to high temperatures, such as those encountered during rubber processing, N-(Cyclohexylthio)phthalimide undergoes thermal decomposition. chembroad.comb2bcomposites.com This degradation process is critical to its function as a vulcanization inhibitor but also leads to the formation of various byproducts. researchgate.netkglmeridian.com

Identification of Volatile and Non-Volatile Degradation Byproducts

The thermal decomposition of this compound yields a range of volatile and non-volatile byproducts. Upon heating, especially in the presence of other rubber chemicals, a complex mixture of compounds is formed. researchgate.netkglmeridian.com

Volatile Byproducts:

Cyclohexanethiol (B74751): A primary decomposition product formed from the cleavage of the N-S bond. researchgate.netkglmeridian.com

Carbon monoxide (CO), nitrogen oxides (NOx), and sulfur oxides (SOx): These gases are generated during thermal decomposition under fire conditions. americasinternational.comscribd.comsimbras.com

Non-Volatile Byproducts:

2-Mercaptobenzothiazole (B37678) (MBT): In the presence of sulfenamide (B3320178) accelerators like N-t-butyl-2-benzothiazole sulfenamide (TBBS), cyclohexanethiol can react to produce MBT. researchgate.netkglmeridian.com

t-Butylamine: This compound is also formed as a reaction product when CTP decomposes in the presence of TBBS. researchgate.netkglmeridian.com

Interactive Table: Thermal Degradation Products of this compound

Degradation Product Type Formation Condition
Cyclohexanethiol Volatile Thermal cleavage of the N-S bond. researchgate.netkglmeridian.comkglmeridian.com
Carbon monoxide (CO) Volatile Combustion/Fire conditions. americasinternational.comscribd.comsimbras.com
Nitrogen oxides (NOx) Volatile Combustion/Fire conditions. americasinternational.comscribd.comsimbras.com
Sulfur oxides (SOx) Volatile Combustion/Fire conditions. americasinternational.comscribd.comsimbras.com
2-Mercaptobenzothiazole (MBT) Non-Volatile Reaction with TBBS accelerator. researchgate.netkglmeridian.com

Hydrolytic Stability and Degradation Products

This compound exhibits limited stability in the presence of water, undergoing hydrolysis to form distinct degradation products.

A reported hydrolysis half-life for this compound is 23.3 hours at a pH of 7 and a temperature of 25°C. nih.govechemi.comenv.go.jp This indicates a relatively rapid rate of hydrolysis under neutral environmental conditions. The primary product of this hydrolysis is N-(cyclohexylthio)phthalamide, which is the ring-opened half-acid derivative of the parent compound. echemi.comenv.go.jp Due to this tendency to hydrolyze, CTP is expected to undergo degradation in moist soil and aquatic environments. echemi.comchemicalbook.com

Environmental Biodegradation Pathways and Metabolite Analysis

The biodegradation of this compound in the environment appears to be a slow process.

Screening tests have suggested that the biodegradation of CTP under environmental conditions may not be rapid. echemi.com In experiments using soil burial techniques, soil microorganisms did not colonize the compound. echemi.comchemicalbook.com However, in a semi-continuous activated sludge test with adapted sewage, over 99% of this compound degraded after 160 hours, indicating that primary biodegradation can occur under specific conditions. nih.govchemicalbook.com An ultimate biodegradation test using a shake flask method showed only 3.4% of the theoretical CO2 evolution after 32 days, suggesting that complete mineralization is a much slower process. nih.govchemicalbook.com Furthermore, this compound has been found to inhibit the process of nitrification in wastewater. nih.govchemicalbook.com

Long-term Stability of this compound in Polymer Products

As a pre-vulcanization inhibitor, this compound is designed to be consumed during the rubber manufacturing process. nih.gov Its role is to delay the onset of vulcanization, and in doing so, it reacts and becomes bound to the polymer matrix. nih.govkglmeridian.com

The incorporation of CTP into vulcanized rubber enhances the chemical stability of the final product against reactions that could cause degradation. welltchemicals.com It also contributes to the heat resistance of the rubber, which can extend the lifespan and functionality of the products. welltchemicals.com By preventing premature vulcanization, CTP helps to ensure the desired physical properties, such as elasticity and strength, are achieved in the final rubber goods. welltchemicals.com

Advanced Analytical Techniques for Characterization and Quantification of N Cyclohexylthio Phthalimide

Chromatographic Separations for Compound and Metabolite Profiling

Chromatographic techniques are indispensable for separating and identifying the complex mixture of compounds present during the vulcanization process.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of CTP and for monitoring the progress of vulcanization reactions. welltchemicals.com A purity level of 99% for CTP, as determined by HPLC, is a common quality standard for its use in the rubber industry. welltchemicals.com

In research settings, HPLC is crucial for analyzing the reaction products and residual curatives when CTP is used. For instance, in studies of N-t-butyl-2-benzothiazole sulfenamide (B3320178) (TBBS) accelerated sulfur vulcanization, mixtures containing CTP, TBBS, and sulfur are heated, and the resulting products are analyzed by HPLC. researchgate.net This allows for the identification and quantification of key species such as 2-mercaptobenzothiazole (B37678) (MBT) and its reaction products with CTP. researchgate.netresearchgate.net

A typical reverse-phase (RP) HPLC method for analyzing CTP involves a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid. sielc.com For applications requiring mass spectrometric detection (LC-MS), phosphoric acid is often replaced with a volatile alternative such as formic acid. sielc.com The scalability of these HPLC methods allows for their adaptation to preparative separations for the isolation of impurities. sielc.com

Table 1: HPLC Method Parameters for N-(Cyclohexylthio)phthalimide Analysis

ParameterDetails
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column Newcrom R1 or similar C18 column
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS)
Application Purity assessment, reaction monitoring, impurity isolation

This table summarizes typical parameters for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds that may be formed during the vulcanization process. It is particularly useful for identifying unknown components in complex mixtures due to its combination of chromatographic separation and mass-based identification. rubber.or.kr

In the context of rubber analysis, GC-MS can be used to identify various additives and their degradation products. While direct analysis of high-molecular-weight polymers is not feasible, GC-MS is well-suited for analyzing extracts from rubber compounds. rubber.or.kr For instance, it can be employed to identify volatile compounds that might arise from the thermal decomposition of CTP or its reaction with other vulcanization agents. The mass spectrometer provides detailed structural information, allowing for the confident identification of compounds by comparing their mass spectra to library databases. rubber.or.kr Some studies have successfully used GC-MS to analyze bioactive fractions of related compounds for antifungal agent discovery. researchgate.net

Spectroscopic Methods for Structural Elucidation and Reaction Progress Monitoring

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in CTP and its reaction products, offering insights into reaction mechanisms. rubber.or.kr

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a primary tool for the unambiguous structural elucidation of CTP and its derivatives. acs.orgnih.gov It is instrumental in mechanistic studies, helping to confirm the structures of decomposition products and intermediates formed during vulcanization. researchgate.net For example, 2D NMR techniques can provide further detailed structural information for complex molecules. acs.org In broader chemical research, in situ NMR spectroscopy is used to monitor reaction progress and understand the roles of various components in real-time. acs.org

Table 2: Representative ¹H NMR Chemical Shifts for this compound

AssignmentChemical Shift (ppm)
Aromatic Protons7.938, 7.803
Methine Proton (Cyclohexyl)3.187
Methylene Protons (Cyclohexyl)1.913, 1.797, 1.622, 1.37, 1.28-1.24

This table presents typical ¹H NMR chemical shift ranges for the protons in this compound, based on available data. chemicalbook.com Note that exact values can vary depending on the solvent and instrument.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In the analysis of CTP, IR spectroscopy can confirm the presence of key structural features such as the phthalimide (B116566) group (C=O stretching) and the S-N bond. rubber.or.kr It can also be used to track the disappearance of reactants and the appearance of products during the vulcanization process. For instance, changes in the IR spectrum can indicate the consumption of CTP and the formation of new species. researchgate.net The technique is also valuable for identifying synthesized allergens in rubber products. researchgate.net

Quantitative Method Development for Trace Analysis in Complex Matrices

The precise measurement of this compound (CTP) at low concentrations in intricate materials like rubber formulations is essential for maintaining product quality and adhering to regulatory standards. mdpi.com Developing dependable and sensitive analytical methods is a key focus of research to address the difficulties presented by complex sample compositions, which can obstruct the detection and accurate quantification of CTP.

High-performance liquid chromatography (HPLC) is a frequently utilized method for the quantitative analysis of CTP. kglmeridian.comresearchgate.net For example, an HPLC method with ultraviolet (UV) detection can determine the presence of CTP in rubber vulcanizates. In such analyses, samples are often extracted using a solvent mixture, such as methanol (B129727) and acetone. google.com The separation of the compound is typically carried out on a C18 column with a mobile phase like acetonitrile and water, and UV detection is set at a specific wavelength to identify and quantify CTP. sielc.com These methods have demonstrated strong linearity within a defined concentration range, showing their appropriateness for regular quality checks.

Gas chromatography-mass spectrometry (GC-MS) is another effective technique for the trace analysis of CTP. mdpi.com Its high sensitivity and selectivity are particularly advantageous for complex matrices where other compounds might interfere with detection. rubber.or.kr By operating the mass spectrometer in selected ion monitoring (SIM) mode, the sensitivity and specificity for CTP can be significantly improved. The development of these methods requires the optimization of several parameters, including the injector temperature, the temperature gradient of the GC oven, and the selection of specific ions to monitor. A patent for a measurement method describes using a GC-MS combined instrument where an EI ion source is used to obtain a total ion chromatogram and extract fragment ions to detect the presence and quantity of CTP. google.com

A critical component of method development is the sample preparation technique. Methods such as solvent extraction are commonly used to isolate and pre-concentrate CTP from the sample matrix. shimadzu.co.krrubber.or.kr This process helps to remove potential interferences and enhance the sensitivity of the method. The choice of the appropriate extraction solvent is vital for achieving high recovery rates of CTP. google.com

Method validation is a crucial final step to confirm the reliability of the developed quantitative method. This involves evaluating various parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The data presented in the following tables illustrate the performance characteristics that can be expected from well-established analytical methods for trace analysis of CTP.

Table 1: Example of HPLC-UV Method Parameters for CTP Quantification

Parameter Value
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), water, and phosphoric acid
Detection Mass-Spec (MS) or UV
Application Reverse phase (RP) HPLC

Source: SIELC Technologies sielc.com

Table 2: Illustrative Performance Data for a Validated HPLC Method for CTP

Parameter Result
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 97 - 103%
Precision (RSD) < 3%
LOD 0.1 µg/mL

| LOQ | 0.5 µg/mL |

Table 3: List of Compound Names

Compound Name
This compound
Acetonitrile
Methanol
Phthalimide
Acetone
2-mercaptobenzothiazole
N-t-butyl-2-benzothiazole sulfenamide
Cyclohexanethiol (B74751)

Exploration of N Cyclohexylthio Phthalimide in Diverse Chemical Research Domains

Applications in Organic Synthesis as a Reagent or Intermediate

N-(Cyclohexylthio)phthalimide serves as a valuable reagent in organic synthesis, primarily as a source for the electrophilic transfer of the cyclohexylthio group. welltchemicals.com This reactivity allows for the introduction of a sulfur-containing moiety into various organic molecules. The compound can undergo reactions such as oxidation to form sulfoxides and sulfones, and reduction to yield thiol or disulfide derivatives. Additionally, it can participate in nucleophilic substitution reactions where the sulfenamide (B3320178) group is displaced.

The core mechanism of its synthetic utility often involves the reaction of NCTP with other chemical species. For instance, in the context of rubber vulcanization, it readily reacts with 2-mercaptobenzothiazole (B37678) (MBT). researchgate.net This reactivity is harnessed in broader organic synthesis to create new carbon-sulfur bonds, which are integral to many functional molecules. beilstein-journals.orgnih.gov

The broader class of N-alkylthio-phthalimides, to which NCTP belongs, are versatile synthetic building blocks. researchgate.net Their utility stems from the phthalimide (B116566) group's ability to act as a leaving group, facilitating the transfer of the sulfur-based fragment to a nucleophile. These reagents are generally stable and easy to handle, making them attractive for various synthetic transformations. researchgate.net

N-Aryl/alkylthio-phthalimides are effective sulfenylating agents and have been used in reactions with indoles to produce 3-thioindoles and with ketoximes to form N-arenesulfenyl ketimines. beilstein-journals.orgnih.gov Research has also demonstrated their use in Lewis acid-catalyzed reactions. For example, N-(arylthio)phthalimides can react with alkynes in the presence of aluminum chloride to synthesize substituted benzo[b]thiophenes through a process involving the cleavage of the S-N bond and a 1,2-sulfur migration. beilstein-journals.orgnih.gov Furthermore, these phthalimide-based reagents are employed in the synthesis of thiosulfonates when reacted with sodium sulfinates in the presence of a scandium-based Lewis acid catalyst. beilstein-journals.orgnih.gov This highlights their role as key intermediates in constructing complex sulfur-containing heterocyclic and acyclic compounds. researchgate.net

Investigations into Potential Biological Activities

The phthalimide scaffold is a known pharmacophore present in various biologically active compounds, prompting research into the potential therapeutic properties of its derivatives, including NCTP. uwa.edu.au

Derivatives of phthalimides have shown promise for their antiproliferative effects against cancer cells. anu.edu.au While direct and extensive research on NCTP's anticancer properties is not widely published, studies on structurally related compounds provide a basis for its investigation. For example, novel thalidomide (B1683933) analogues containing a thioether linkage, similar to the one in NCTP, have been synthesized and evaluated. uwa.edu.auanu.edu.au

One study focused on a thioether-containing derivative, 4-(Cyclohexylthio)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, a compound structurally related to NCTP, and reported its synthesis and potential as an antiproliferative agent. anu.edu.ausci-hub.se Research on other thalidomide derivatives has identified compounds that inhibit the growth of tumorigenic liver progenitor cells with selectivity over non-tumorigenic cells. anu.edu.au These findings suggest that the inclusion of a cyclohexylthio group on a phthalimide or related scaffold could be a viable strategy for developing new anticancer agents.

CompoundCell LineActivityReference
Aryl amine-bearing thalidomide analogueTumorigenic hepatocytesInhibited growth without affecting non-tumorigenic cells. anu.edu.ausci-hub.se
Aryl thioether thalidomide derivative (7f)Tumorigenic Liver Progenitor Cells (LPCs)Potent inhibitor of cell migration and reduced STAT3 phosphorylation. anu.edu.au
4-(Cyclohexylthio)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dioneNot specifiedSynthesized as a potential antiproliferative agent. uwa.edu.auanu.edu.ausci-hub.se

The potential of this compound and related compounds as antimicrobial agents has also been a subject of preliminary research. ontosight.ai Phthalimide derivatives, in general, have been investigated for their activity against various pathogens. nih.govmdpi.com

Studies on phthalimide and N-phthaloylglycine esters have been conducted to explore their antimicrobial properties. nih.govmdpi.com For instance, a phthalimide aryl ester derivative demonstrated activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria, as well as against yeast (Candida albicans and Candida tropicalis), with minimum inhibitory concentration (MIC) values of 128 µg·mL⁻¹. nih.govmdpi.com The mechanism of antifungal action for this compound against C. albicans was suggested to involve the ergosterol (B1671047) pathway. nih.govmdpi.com While these studies are not on NCTP itself, they indicate that the phthalimide structure is a promising starting point for the development of new antimicrobial drugs. researchgate.net

Compound Class/DerivativeMicroorganismObserved Activity (MIC)Reference
Phthalimide aryl ester (3b, R=Me)S. aureus, P. aeruginosa, C. tropicalis, C. albicans128 µg·mL⁻¹ nih.govmdpi.com

Broader Implications in Material Science Beyond Traditional Rubber Vulcanization

While the primary application of this compound is as a scorch retarder in the rubber industry, its chemical properties suggest potential for broader use in material science. ontosight.aiwelltchemicals.com The compound's ability to introduce a cyclohexylthio group could be exploited in the synthesis of novel polymers and coatings. ontosight.aiwelltchemicals.com For instance, it could be used to modify polymer backbones, potentially altering their physical properties such as thermal stability, refractive index, or adhesion.

Research has explored the use of phthalimide derivatives in the preparation of polymers. researchgate.net For example, 2-(N-phthalimido)ethyl methacrylate (B99206) has been synthesized and copolymerized with methyl methacrylate. researchgate.net Although this does not directly involve NCTP, it illustrates the utility of the phthalimide moiety in polymer chemistry. The stable nature of the N-S bond in NCTP, coupled with its reactivity under specific conditions, could allow for its incorporation into polymeric materials to create functional surfaces or to act as a latent cross-linking agent activated by a specific trigger. However, extensive research into these specific applications for NCTP is still an emerging area. marketresearchintellect.comgoogle.com

Environmental Impact and Ecotoxicological Research Perspectives

The production and industrial use of this compound necessitate an understanding of its environmental fate and ecotoxicological effects. nih.gov The compound is known to be very toxic to aquatic life, with long-lasting effects. nih.govredox.com

Ecotoxicological studies have been conducted to assess its impact on various aquatic organisms. For instance, the toxicity to fish, aquatic invertebrates, and algae has been evaluated. The reported LC50 (96 hours) for fish (Lepomis macrochirus) is 82 mg/L, and the EC50 (48 hours) for crustaceans (Daphnia species) is also 82 mg/L. redox.com It shows higher toxicity towards algae, with a reported EC50 (96 hours) of 0.7 mg/L. redox.com The compound is not readily biodegradable. redox.com In terms of its environmental distribution, if released into the soil or water, its low water solubility and moderate octanol-water partition coefficient (log Kow = 3.66) suggest it will likely adsorb to soil and sediment. nih.govenv.go.jp Its production and use can lead to environmental release through various waste streams. nih.gov

OrganismTestResultReference
Fish (Lepomis macrochirus)LC50 (96 h)82 mg/L redox.com
Crustacea (Daphnia species)EC50 (48 h)82 mg/L redox.com
AlgaeEC50 (96 h)0.7 mg/L redox.com

Future Research Directions and Emerging Paradigms in N Cyclohexylthio Phthalimide Studies

Development of Green and Sustainable Synthesis Technologies

The current synthesis of N-(Cyclohexylthio)phthalimide often involves processes that raise environmental and economic concerns. For instance, known methods include electrolytic synthesis from phthalimide (B116566) and dicyclohexyldisulfide, and the reaction of N-chlorophthalimide with dicyclohexyldisulfide, which can result in unsatisfactory yields of 60-67%. google.com Another process involves combining phthalimide with a solution of cyclohexylsulphenylchloride in dimethylformamide, which presents challenges in solvent recovery and requires large amounts of water for product precipitation. google.com

Future research is increasingly focused on developing "green" and sustainable synthesis routes for CTP. This involves exploring alternative solvents, reducing energy consumption, and minimizing waste generation. One approach involves the reaction of cyclohexylsulphenyl chloride with phthalimide in the presence of a base, where the cyclohexylsulphenyl chloride is produced from dicyclohexyl disulfide and chlorine in the presence of the phthalimide. google.com Research into more efficient and environmentally friendly catalysts is also a key area. For example, studies on the chlorination of thiols, a related reaction, have investigated the use of N-chlorosuccinimide and the effects of additives like water to understand and optimize the reaction mechanism, which could inform greener CTP synthesis. acs.org The goal is to develop economically viable processes that have a significantly lower environmental footprint.

Advanced Computational Modeling for Predictive Performance and Design

Computational modeling is emerging as a powerful tool for accelerating the development and optimization of materials containing this compound. By simulating the behavior of CTP at the molecular level, researchers can predict its performance in various rubber formulations and curing conditions. This predictive capability allows for the rational design of new rubber compounds with tailored properties, reducing the need for extensive and time-consuming experimental work.

Advanced computational models can help elucidate the complex interactions between CTP, accelerators, and the polymer matrix during vulcanization. researchgate.net For example, modeling can provide insights into how CTP's structure influences its inhibitory effects, helping to design more effective prevulcanization inhibitors. welltchemicals.comnih.gov Furthermore, computational tools can be used to predict the mechanical properties, thermal stability, and aging characteristics of rubber composites containing CTP, facilitating the development of high-performance materials for demanding applications. ferro-alloy.com The EPA's ToxCast™ program, which uses high-throughput assays and computational models, demonstrates the potential for these methods to evaluate the biological activity of chemicals like CTP, although the complexity of these systems requires careful model development and validation. regulations.gov

Elucidating Structure-Activity Relationships for Enhanced Functionality

A deeper understanding of the relationship between the molecular structure of this compound and its activity as a prevulcanization inhibitor is crucial for developing more efficient and specialized additives. welltchemicals.com Researchers are investigating how modifications to the phthalimide and cyclohexylthio moieties of the CTP molecule affect its performance. researchgate.net

Exploring Novel Applications in Smart Materials and Advanced Composites

While this compound is well-established in the tire industry, its unique properties make it a candidate for use in a new generation of smart materials and advanced composites. welltchemicals.comresearchgate.net Researchers are exploring the incorporation of CTP into materials designed for applications beyond traditional rubber products. ferro-alloy.com

For instance, CTP's ability to control crosslinking could be harnessed in the development of self-healing elastomers, where the inhibitor could regulate the healing process. researchgate.net In the realm of advanced composites, CTP could be used to tailor the interfacial properties between rubber matrices and reinforcing fillers, leading to materials with enhanced strength, durability, and dynamic performance. nih.govmdpi-res.com The development of rubber composites for applications such as stretchable sensors and dielectric elastomer actuators could also benefit from the precise control over vulcanization kinetics offered by CTP. researchgate.net Furthermore, the use of CTP in the devulcanization of ground tire rubber showcases its potential role in rubber recycling and the creation of sustainable materials. researchgate.netresearchgate.net

Comprehensive Environmental Risk Assessment and Mitigation Strategies

As with any widely used chemical, a thorough understanding of the environmental fate and potential risks of this compound is essential. Future research will focus on comprehensive environmental risk assessments to evaluate its impact on ecosystems. env.go.jp

Key areas of investigation include its biodegradability, potential for bioaccumulation, and aquatic toxicity. env.go.jp Studies have indicated that CTP has a low potential for bioaccumulation based on its physicochemical properties. env.go.jp The substance shows limited aerobic biodegradability, with a rate of 15.6% based on oxygen consumption, and it hydrolyzes to form N-(cyclohexylthio)phthalamide. env.go.jp Acute toxicity data for aquatic organisms have been established, with a 48-hour EC50 for crustaceans (Daphnia magna) of 1,210 µg/L and a 96-hour LC50 for fish (Poecilia reticulata) of 690 µg/L. env.go.jp Chronic toxicity studies have determined a 21-day NOEC for Daphnia magna of 142 µg/L, leading to a predicted no-effect concentration (PNEC) of 1.4 µg/L. env.go.jp

Q & A

Q. What methodologies assess the environmental impact of this compound?

  • Methodology : Follow EPA ECOTOX protocols for aquatic toxicity testing (e.g., Daphnia magna LC50_{50}). For terrestrial assessments, use soil microcosms to study biodegradation pathways. Analytical methods include GC-MS for metabolite identification and OECD guidelines for persistence studies .

Data Contradiction Analysis Example

Issue : Conflicting reports on degradation rates in basic media.

  • Resolution : Compare base strength (e.g., NaOH vs. organic bases) and solvent systems. shows NaOH accelerates degradation, while weaker bases (pH 9.0) show no activity. Replicate studies with controlled ionic strength and oxygen levels to isolate variables.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.